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Get Quote

Isorosmanol is an organic compound belonging to the diterpene lactones class. The table below

summarizes its core chemical characteristics [1].

Property Value / Description

Common Name Isorosmanol

IUPAC Name 3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-

oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one

Chemical Formula C₂₀H₂₆O₅

Average Molecular
Weight

346.4174 g/mol

Monoisotopic Mass 346.178023942 Da

CAS Registry
Number

93780-80-4

Mass Spectrometry Analysis Insights

Isorosmanol is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with

electrospray ionization (ESI) in negative ion mode, as this provides higher response for related diterpenes
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[2]. While a full experimental mass spectrum for Isorosmanol is not available in the searched literature, data

for its structural analog rosmanol provides a strong reference.

Fragmentation Patterns of Rosmanol

In negative ion mode, the deprotonated molecule of rosmanol [M-H]⁻ is observed at m/z 345.1. Key

fragmentation pathways and corresponding product ions are [2]:

m/z 283.0: Formed by the loss of one molecule of CO₂ and one molecule of H₂O (total 62 Da).
m/z 227.0: A further fragment used as a qualifier ion.

This established fragmentation behavior is highly relevant for predicting and interpreting Isorosmanol mass

spectra, given their structural similarity.

Predicted Chromatographic Retention Times

Retention time can vary significantly depending on the analytical method. The following values have been

predicted for Isorosmanol using different chromatographic conditions [1]:

Chromatographic Method Predicted Retention Time

Waters ACQUITY UPLC HSS T3 C18 (Water:MeOH, 0.1% Formic
Acid)

2593.2 seconds (approx. 43.2
minutes)

RIKEN method (Waters ACQUITY UPLC BEH C18, Water:ACN,
0.1% Formic Acid)

170.8 seconds (approx. 2.8
minutes)

XBridge C18 3.5u 2.1x50 mm (Water:MeOH, 0.1% Formic Acid) 772.0 seconds (approx. 12.9
minutes)

Experimental Protocol for Diterpene Analysis

The following workflow and detailed methodology, adapted from a validated UHPLC-MS/MS study on

rosmanol, carnosol, and carnosic acid, can be applied to Isorosmanol analysis [2].
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> Experimental workflow for the mass spectrometric analysis of diterpenes like Isorosmanol, covering

sample preparation, separation, and detection.

1. Sample Preparation

Technique: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation or solid-
phase extraction for its ability to produce purified and concentrated samples with high efficiency

and low noise [2].
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Solvent: Ethyl acetate is recommended due to its high extraction efficiency, low noise level,

and better repeatability for related diterpenes [2].

2. Chromatographic Separation

Column: ACQUITY UPLC HSS T3 C18 (1.8 μm, 2.1 mm × 100 mm) [2].

Mobile Phase: A gradient system consisting of A: 0.1% formic acid in water and B:
acetonitrile [2].

Flow Rate: 0.3 mL/min [2].
Column Temperature: 30 °C [2].

3. Mass Spectrometry Analysis

Ionization: Electrospray Ionization (ESI) in negative ion mode, as diterpenes show a higher
response in this mode [2].

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and
selectivity in quantification [2].

Key Considerations for Researchers

Based on the gathered information, here are critical points to consider for your analysis:

Isomer Differentiation: Isorosmanol is one of several isomers of rosmanol [3]. Careful method
optimization is necessary to separate it from others like rosmanol and epirosmanol, which have

identical molecular weights.
Extraction Specificity: The recommended ethyl acetate extraction is a general method for

diterpenes [2]. You may need to optimize this step to maximize the recovery of Isorosmanol
specifically from your sample matrix.

Reference Standard: For definitive identification and precise quantification, an authentic chemical
standard of Isorosmanol is indispensable.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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